molecular formula C24H23N7O B2498333 (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-benzhydrylpiperazin-1-yl)methanone CAS No. 1448077-87-9

(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-benzhydrylpiperazin-1-yl)methanone

Cat. No.: B2498333
CAS No.: 1448077-87-9
M. Wt: 425.496
InChI Key: QOVYTTIAWAXTGT-UHFFFAOYSA-N
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Description

(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-benzhydrylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H23N7O and its molecular weight is 425.496. The purity is usually 95%.
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Scientific Research Applications

  • Cytoprotective Antiulcer Activity The derivative compounds, including (1H-1,2,4-triazol-1-yl)pyrimidines, have been synthesized and evaluated for cytoprotective antiulcer activity. These compounds demonstrated potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, indicating a potential therapeutic application in ulcer treatment and cytoprotection (Ikeda et al., 1996).

  • Enzymatic Involvement in Methanol Detoxification Research indicates the involvement of several enzymes, including cytochrome P450 monooxygenases, catalases, alcohol dehydrogenases, esterases, and glutathione S-transferases in methanol detoxification. This is based on studies conducted on Drosophila melanogaster, providing insights into the metabolic pathways involved in alcohol metabolism (Wang et al., 2013).

  • Anti-Asthmatic Activities Derivatives including ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides have been synthesized and showed potent activity in inhibiting platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. This suggests potential therapeutic applications in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

  • Inhibition of Adipocyte Differentiation and Adipose Tissue Development The compound, 1-(6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-c)pyridazin-3-yl)-N3-((7-pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo(7)annulene-2-yl)-1H-1,2,4-triazole-3,5-diamine (R428), has been studied for its role in inhibiting adipocyte differentiation and reducing adipose tissue development in a murine model. This opens avenues for research in obesity and related metabolic disorders (Lijnen et al., 2011).

  • Enhancement of Synaptic Plasticity and Reversal of Motor and Cognitive Functions NSI-189 Phosphate, a compound related to the given chemical structure, has been shown to enhance synaptic plasticity and reverse impairments in motor and cognitive functions in a mouse model, suggesting its potential application in treating neurodegenerative diseases and cognitive disorders (Liu et al., 2019).

  • Anti-inflammatory Activity The derivatives of N-(4,6-pyridin-2-yl)arylcarboxamides, including the triazole variant, have exhibited potential anti-inflammatory activity, indicating a possible alternative to classical non-steroidal anti-inflammatories by acting through inhibition of tumor necrosis factor-alpha production (Robert et al., 1997).

Safety and Hazards

The safety of similar 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests that “(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(4-benzhydrylpiperazin-1-yl)methanone” and similar compounds could have potential applications in the development of new anticancer drugs.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O/c32-24(21-11-12-22(28-27-21)31-18-25-17-26-31)30-15-13-29(14-16-30)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17-18,23H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVYTTIAWAXTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NN=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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